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Compound of Interest

Compound Name: N-methyl-1,2,4-thiadiazol-5-amine

CAS No.: 100703-97-7

Cat. No.: B2982889

Get Quote

-Methyl-1,2,4-thiadiazol-5-amine (CAS: 100703-97-7) Primary Class: 5-Amino-1,2,4-
thiadiazoles Application: Bioisostere synthesis, Kinase inhibitor design, Fragment-based drug
discovery (FBDD).

Executive Summary & Chemical Profile
-Methyl-1,2,4-thiadiazol-5-amine is a versatile heterocyclic building block characterized by an
electron-deficient 1,2,4-thiadiazole core and an electron-donating exocyclic secondary amine.
In medicinal chemistry, this scaffold serves as a bioisostere for thiazoles, pyridines, and
oxadiazoles, offering distinct lipophilicity (

) and hydrogen-bonding vectors.

Key Reactivity Features:

Exocyclic Amine (N-5): A secondary amine that acts as a nucleophile. It is the primary site for

acylation, sulfonylation, and metal-catalyzed cross-coupling (Buchwald-Hartwig).

Ring Carbon (C-3): Generally electron-deficient but activated by the C-5 amino group. It is

susceptible to electrophilic halogenation and transition-metal-catalyzed C–H activation.
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Ring Stability Warning: The 1,2,4-thiadiazole ring is sensitive to strong bases (e.g.,

hydroxide, alkoxides, organolithiums) which can trigger N–S bond cleavage and ring

opening. Protocols must prioritize mild bases (e.g.,

, DIPEA).
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Figure 1: Reactivity profile of N-methyl-1,2,4-thiadiazol-5-amine highlighting functionalization

vectors and stability risks.

Protocol Section 1: Functionalization of the
Exocyclic Amine
The secondary amine is the most accessible handle. However, the electron-withdrawing nature

of the thiadiazole ring reduces the nucleophilicity of this nitrogen compared to aniline.

Amide Coupling (Acylation)
Standard coupling reagents (HATU/EDC) often fail to drive conversion due to reduced

nucleophilicity. Acid chlorides or anhydrides are preferred.

Reagents:

Electrophile: Acid Chloride (
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)

Base: Pyridine or

(Avoid excess strong base)

Solvent: DCM or THF (Anhydrous)

Catalyst: DMAP (0.1 equiv) – Critical for rate acceleration.

Step-by-Step Protocol:

Preparation: Dissolve

-methyl-1,2,4-thiadiazol-5-amine (1.0 equiv) in anhydrous DCM (

).

Base Addition: Add pyridine (3.0 equiv). Cool to 0°C under

.

Acylation: Dropwise add the acid chloride (1.2 equiv). If the reaction is sluggish, add DMAP

(0.1 equiv).

Reaction: Warm to RT and stir for 4–12 hours. Monitor by LCMS (Expect

shift).

Workup: Quench with sat.

. Extract with DCM. Wash organic layer with dilute citric acid (to remove pyridine) followed by
brine.

Purification: Flash chromatography (MeOH/DCM gradient).

Buchwald-Hartwig Amination (N-Arylation)
Coupling this secondary amine with aryl halides creates tertiary amines. The choice of ligand is

critical to prevent catalyst poisoning by the sulfur/nitrogen heterocycle.
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Reagents:

Catalyst:

or

Ligand:Xantphos or BrettPhos (Bidentate ligands prevent chelation by the thiadiazole).

Base:

(Preferred over NaOtBu to prevent ring degradation).

Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Protocol:

Charge: In a glovebox or under Argon, combine aryl bromide (1.0 equiv),

-methyl-1,2,4-thiadiazol-5-amine (1.2 equiv),

(2.0 equiv),

(5 mol%), and Xantphos (10 mol%) in a microwave vial.

Solvent: Add anhydrous, degassed 1,4-Dioxane (

). Cap the vial.

Heating: Heat to 100°C (oil bath) or 110°C (microwave) for 2–4 hours.

Filtration: Cool to RT. Filter through a Celite pad, eluting with EtOAc.

Purification: Concentrate and purify via silica gel chromatography.

Expert Insight: If conversion is low, switch to the BrettPhos Pd G4 precatalyst, which is highly

active for deactivated secondary amines.

Protocol Section 2: C-3 Ring Functionalization
Direct functionalization of the C-3 position is challenging but high-value. The C-5 amino group

activates the ring sufficiently for electrophilic halogenation, enabling subsequent cross-
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coupling.

Regioselective C-3 Bromination
Reagents:

Brominating Agent: N-Bromosuccinimide (NBS)

Solvent: Acetonitrile (MeCN) or DMF

Temperature: 0°C to RT

Step-by-Step Protocol:

Dissolution: Dissolve

-methyl-1,2,4-thiadiazol-5-amine (1.0 equiv) in MeCN (

). Cool to 0°C.

Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect from light.

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by LCMS for the formation of the

monobromide (

pattern).

Workup: Dilute with EtOAc, wash with water and sodium thiosulfate solution (to quench

bromine).

Isolation: The product, 3-bromo-

-methyl-1,2,4-thiadiazol-5-amine, is often stable enough for isolation or can be used directly
in Suzuki couplings.

C-H Arylation (Direct Arylation)
For attaching aryl groups to C-3 without pre-halogenation.

Reagents:
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Coupling Partner: Aryl Iodide (

)

Catalyst:

(10 mol%)

Ligand:

or

Base:

or

(Silver salts often assist in C-H activation of azoles).

Solvent: DMF or DMA.

Troubleshooting & Optimization Guide
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Issue Probable Cause Solution

Ring Decomposition
Base too strong (e.g., NaH,

NaOtBu).

Switch to mild inorganic bases

like

or

. Avoid nucleophilic bases.

Low Yield in Amide Coupling Poor nucleophilicity of amine.

Use Acid Chlorides + DMAP.

Avoid carboxylic acids/HATU.

Heat to 50°C if necessary.

Catalyst Poisoning (Pd)
Sulfur/Nitrogen coordination to

Pd.

Use strong chelating ligands

(Xantphos, dppf) or bulky

ligands (BrettPhos) to

outcompete the heterocycle.

Regioselectivity (Alkylation)
Competition between N-

exocyclic and N-ring.

Use steric bulk on the

electrophile or perform

reductive amination instead of

direct alkylation.

Decision Tree for Reagent Selection
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Goal: Functionalize
N-Me-1,2,4-thiadiazol-5-amine
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Figure 2: Strategic decision tree for selecting reagents based on the desired structural

modification.
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Compound Data

PubChem CID 100703-97-7 (

-methyl-1,2,4-thiadiazol-5-amine).[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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